molecular formula C13H17N B13298743 6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzo[7]annulene]

6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzo[7]annulene]

Cat. No.: B13298743
M. Wt: 187.28 g/mol
InChI Key: RFIJDTXOVQUYMS-UHFFFAOYSA-N
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Description

6’,7’,8’,9’-Tetrahydrospiro[azetidine-2,5’-benzo7annulene] is an organic compound characterized by its unique spiro structure, which involves a tetrahydroazetidine ring fused to a benzoannulene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,7’,8’,9’-Tetrahydrospiro[azetidine-2,5’-benzo7annulene] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6’,7’,8’,9’-Tetrahydrospiro[azetidine-2,5’-benzo7annulene] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6’,7’,8’,9’-Tetrahydrospiro[azetidine-2,5’-benzo7annulene] has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6’,7’,8’,9’-Tetrahydrospiro[azetidine-2,5’-benzo7annulene] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydrospiro[benzo7annulene-5,3’-piperidine]
  • 6,7,8,9-Tetrahydrospiro[benzo7annulene-5,4’-imidazolidine]-2’,5’-dione

Uniqueness

6’,7’,8’,9’-Tetrahydrospiro[azetidine-2,5’-benzo7annulene] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,2'-azetidine]

InChI

InChI=1S/C13H17N/c1-2-7-12-11(5-1)6-3-4-8-13(12)9-10-14-13/h1-2,5,7,14H,3-4,6,8-10H2

InChI Key

RFIJDTXOVQUYMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN2)C3=CC=CC=C3C1

Origin of Product

United States

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